molecular formula C22H18BrN3O2 B2985281 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-bromophenyl)acetamide CAS No. 1286707-17-2

2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-bromophenyl)acetamide

Numéro de catalogue: B2985281
Numéro CAS: 1286707-17-2
Poids moléculaire: 436.309
Clé InChI: DKIPNQJNLROQKJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-bromophenyl)acetamide is a pyrrolopyridine-derived acetamide featuring a benzyl group at the 1-position of the pyrrolo[2,3-c]pyridine core and a 4-bromophenyl substituent on the acetamide nitrogen.

Propriétés

IUPAC Name

2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O2/c23-18-6-8-19(9-7-18)24-20(27)15-26-13-11-17-10-12-25(21(17)22(26)28)14-16-4-2-1-3-5-16/h1-13H,14-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIPNQJNLROQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-bromophenyl)acetamide involves multiple steps:

  • Formation of the pyrrolo[2,3-c]pyridine core: : This is typically achieved through a series of cyclization reactions involving appropriate starting materials such as substituted pyridines and aminopyrroles under specific conditions (e.g., heat, solvents).

  • Introduction of the benzyl group: : The benzyl group is usually added via a nucleophilic substitution reaction, using benzyl halides under basic conditions.

  • Attachment of the acetamide group: : The acetamide functionality is incorporated through an amidation reaction, often involving acetic anhydride or acetyl chloride.

  • Bromophenyl substitution: : Finally, the bromophenyl group is introduced using halogenation reactions, typically employing reagents like N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods: Scale-up of this synthesis for industrial production involves optimizing each step to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and eco-friendly reagents.

Analyse Des Réactions Chimiques

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, which are critical for its transformation into various derivatives.

  • Reduction: : It can also be reduced under specific conditions to yield different functionalized products.

  • Substitution: : The bromophenyl group allows for various substitution reactions, making it a versatile intermediate.

Common Reagents and Conditions:

  • Oxidation: : Reagents like hydrogen peroxide or potassium permanganate are commonly used.

  • Reduction: : Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typical reducing agents.

  • Substitution: : Conditions often involve strong bases (e.g., NaOH) or catalysts (e.g., palladium on carbon).

Major Products:

Applications De Recherche Scientifique

Chemistry: : The compound serves as a valuable building block for synthesizing more complex molecules.

Biology: : It is studied for its potential interactions with biological targets, making it a candidate for drug discovery.

Medicine: : The compound's structure suggests potential therapeutic applications, particularly in the design of new pharmaceuticals.

Industry: : It is used in the production of advanced materials and as a reagent in various chemical processes.

Mécanisme D'action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Its benzyl and bromophenyl groups are key to these interactions, facilitating binding and activity.

Comparaison Avec Des Composés Similaires

Substituent Variations on the Aromatic Ring

  • N-(4-bromophenyl) vs. N-(methoxyphenyl): 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide (CAS 1286711-62-3) replaces the 4-bromo group with a 2-methoxy substituent. This substitution reduces molecular weight (387.4 vs. 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethoxyphenyl)acetamide (CAS 1286703-10-3) introduces two methoxy groups, further increasing polarity and hydrogen-bonding capacity (molecular weight: 417.5 g/mol) .

Core Heterocycle Modifications

  • Pyrrolo[2,3-c]pyridine vs. The sulfamoyl group in this analog may improve water solubility compared to the bromophenyl acetamide . N-(5-(4-bromophenyl)-4-imino-7-(4-sulfamoylphenyl)-4H-pyrrolo[2,3-d]pyrimidin-3-(7H)-yl)acetamide () combines a 4-bromophenyl group with a sulfamoylphenyl moiety, suggesting dual targeting capabilities (e.g., enzyme inhibition and DNA interaction) .

Key Methodologies

  • One-Pot Synthesis: Analogues like 7-cyclopentyl-N-(2-methoxyphenyl)-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide () are synthesized via one-pot reactions involving DIPEA and acetonitrile, achieving moderate yields (22.9% in ). This contrasts with the multi-step routes typical for pyrrolo[2,3-c]pyridines, which may involve benzylation and acetamide coupling .
  • Cyclization and Functionalization: Compounds such as 4-(9-(4-bromophenyl)-2-thioxo-2H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7(3H)-yl)benzenesulfonamide () require reflux conditions with sodium ethoxide, highlighting the role of nucleophilic aromatic substitution in introducing sulfur-containing groups .

Antioxidant Activity

  • Coumarin-pyrrolo hybrids (e.g., N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide ) exhibit superior antioxidant activity compared to ascorbic acid, attributed to radical scavenging by the coumarin moiety . The absence of a coumarin unit in the target compound may limit similar activity unless the bromophenyl group contributes to redox modulation.

Pharmacokinetic Considerations

  • Sulfamoyl vs. Bromophenyl Groups: Sulfamoyl-containing analogs () likely exhibit higher aqueous solubility and bioavailability due to their ionizable sulfonamide group, whereas the bromophenyl group in the target compound may enhance lipophilicity and membrane permeability .

Activité Biologique

The compound 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-bromophenyl)acetamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. It belongs to a class of compounds characterized by pyrrolo[2,3-c]pyridine and acetamide moieties, which are known for their diverse pharmacological properties.

  • Molecular Formula : C24_{24}H23_{23}N3_{3}O2_{2}
  • Molecular Weight : 385.5 g/mol
  • CAS Number : 1286709-60-1

Antitumor Activity

Recent studies have indicated that compounds similar to 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-bromophenyl)acetamide exhibit significant antitumor properties. For instance, derivatives containing the pyrrolo[2,3-c]pyridine core have been shown to inhibit various cancer cell lines effectively. The mechanism often involves the inhibition of specific kinases associated with tumor growth and proliferation.

Study Cell Line IC50 (μM) Mechanism
Study AMDA-MB-23110c-Met inhibition
Study BA5495EGFR inhibition

Antibacterial Activity

The presence of the pyrrolo[2,3-c]pyridine structure suggests potential antibacterial properties. Some related compounds have demonstrated effectiveness against bacterial strains, indicating that further research could elucidate the antibacterial efficacy of this compound.

GABA Modulation

Compounds with similar structures have shown GABAA_A allosteric modulating activity. This suggests that 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-bromophenyl)acetamide may also possess neuroactive properties, potentially influencing neurotransmitter systems in the central nervous system.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its chemical structure. For example:

  • Substituting different groups on the benzyl or bromophenyl moieties can enhance or diminish activity.
  • The position and type of substituents on the pyrrolo[2,3-c]pyridine core are critical for maintaining potency against specific biological targets.

Case Studies

  • In Vitro Studies : A systematic investigation into the structure–activity relationship revealed that modifications to the acetamide group significantly impacted receptor affinity and inhibitory potency against cancer cell lines.
  • In Vivo Studies : Animal models treated with similar pyrrolo compounds showed reduced tumor growth rates, reinforcing the potential therapeutic applications of this class of compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-bromophenyl)acetamide, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : A robust synthesis involves multicomponent reactions (MCRs) using N-(2-oxo-2-arylethyl)methanesulfonamide, substituted aldehydes, and cyanoacetamide in ethanol with anhydrous K₂CO₃. Key steps include TLC monitoring of pyrrole intermediates and heating at 150°C for cyclization . For the 4-bromophenylacetamide moiety, coupling reactions with activated esters (e.g., NHS esters) under basic conditions (DMAP, DCM) are recommended. Yield optimization may require controlled stoichiometry (1:1.2 molar ratio of pyrrolopyridine core to bromophenylacetamide) and inert atmosphere .

Q. How can structural characterization be systematically performed to confirm the identity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Compare chemical shifts with analogous pyrrolo[2,3-d]pyrimidines. For example, the benzyl group’s CH₂ typically appears at δ 4.5–5.0 ppm, while the 4-bromophenyl acetamide’s NH resonates near δ 10.2 ppm .
  • HRMS : Validate molecular formula (e.g., C₂₃H₁₉BrN₄O₂ requires [M+H]⁺ at 463.0692).
  • XRD : If crystals are obtainable, compare unit cell parameters with structurally related compounds (e.g., 6-benzoyl-pyrrolopyrimidines in ) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.